![molecular formula C13H21O4P B14379089 [1-(Pentyloxy)-1-phenylethyl]phosphonic acid CAS No. 89561-57-9](/img/structure/B14379089.png)
[1-(Pentyloxy)-1-phenylethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Pentyloxy)-1-phenylethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety with a pentyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pentyloxy)-1-phenylethyl]phosphonic acid typically involves the reaction of a phenylethyl halide with a pentyloxy group and a phosphonic acid derivative. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids often employs direct methods using phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond . This approach is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Pentyloxy)-1-phenylethyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The phenylethyl and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Pentyloxy)-1-phenylethyl]phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its structural similarity to phosphate moieties makes it a valuable tool for studying enzyme interactions and metabolic pathways .
Medicine: In medicine, phosphonic acid derivatives are explored for their potential as bone-targeting agents and pro-drugs. The bioactive properties of these compounds make them suitable for therapeutic applications, including the treatment of bone-related diseases .
Industry: Industrially, this compound is used in the design of supramolecular or hybrid materials, surface functionalization, and analytical purposes. Its coordination properties are leveraged in the development of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of [1-(Pentyloxy)-1-phenylethyl]phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other molecules, facilitating various biochemical and chemical processes. The compound’s effects are mediated through pathways involving coordination chemistry and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Aminophosphonic acids: These compounds contain an amino group in place of the pentyloxy group and are known for their bioactive properties.
Organometallic phosphonic acids: These compounds feature metal-phosphorus bonds and are used in catalysis and material science.
Uniqueness: [1-(Pentyloxy)-1-phenylethyl]phosphonic acid is unique due to its specific combination of a pentyloxy group and a phenylethyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Propriétés
Numéro CAS |
89561-57-9 |
|---|---|
Formule moléculaire |
C13H21O4P |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
(1-pentoxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C13H21O4P/c1-3-4-8-11-17-13(2,18(14,15)16)12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H2,14,15,16) |
Clé InChI |
QJQOLINIHUCYRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(C)(C1=CC=CC=C1)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


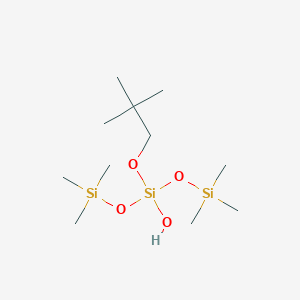
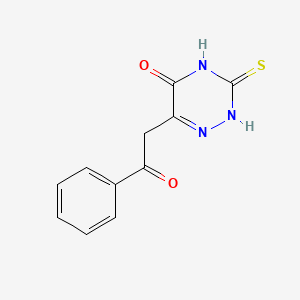
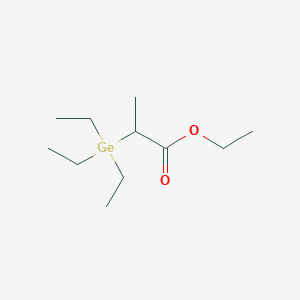
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)

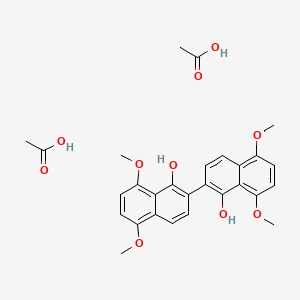
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)
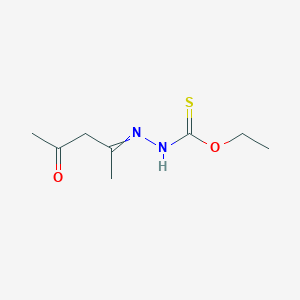
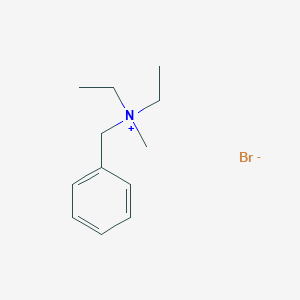
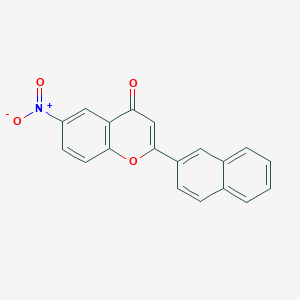
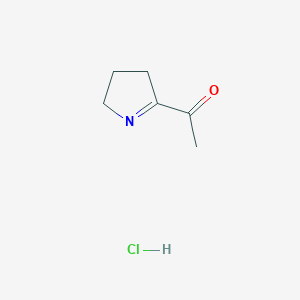
![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
